molecular formula C13H6ClF5O B14418955 Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- CAS No. 87001-94-3

Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro-

Cat. No.: B14418955
CAS No.: 87001-94-3
M. Wt: 308.63 g/mol
InChI Key: NZWUDEBNIZKURR-UHFFFAOYSA-N
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Description

Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by the presence of a benzene ring substituted with a 3-chlorophenoxy methyl group and five fluorine atoms. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a pentafluorobenzene derivative reacts with a 3-chlorophenoxy methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K_2CO_3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution (EAS) reactions due to the electron-withdrawing effects of the fluorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogens (Cl_2, Br_2) and Lewis acids (AlCl_3, FeCl_3) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate biological pathways and result in specific physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5-tetrafluoro-
  • Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-hexafluoro-
  • Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentachloro-

Uniqueness

Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the specific arrangement and number of fluorine atoms, which significantly affect its chemical properties and reactivity. The presence of the 3-chlorophenoxy methyl group further distinguishes it from other similar compounds, providing unique steric and electronic effects that influence its behavior in chemical reactions and biological systems.

Properties

CAS No.

87001-94-3

Molecular Formula

C13H6ClF5O

Molecular Weight

308.63 g/mol

IUPAC Name

1-[(3-chlorophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C13H6ClF5O/c14-6-2-1-3-7(4-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-4H,5H2

InChI Key

NZWUDEBNIZKURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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